molecular formula C22H13F2N3 B6511951 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-81-5

1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6511951
CAS RN: 932463-81-5
M. Wt: 357.4 g/mol
InChI Key: BFBNVVIMYOHRGN-UHFFFAOYSA-N
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Description

The compound “1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines, which are a prominent heterocyclic motif and crucial building blocks in creating physiologically active compounds . Quinolines have a wide variety of applications due to their diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinoline structure, with additional phenyl and pyrazole rings. Quinoline is a weak tertiary base that can react with acids to produce salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline and its derivatives are generally recognized as weak tertiary bases .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluoroquinolones

The compound can be used in the synthesis of fluoroquinolones . Fluoroquinolones are a family of antibacterials that exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics . The incorporation of fluorine atoms at various positions of the benzene ring in the quinolone skeleton results in a remarkable improvement of antimicrobial properties .

Formation of Metal Complexes

Fluoroquinolones, including this compound, can form complexes with metals . These complexes have various applications, including in the field of medicinal chemistry .

Inhibition of Bacterial DNA-gyrase

Fluoroquinolones, including this compound, inhibit bacterial DNA-gyrase . This is a unique mechanism of action, different from antibiotics and other groups of antibacterials, which allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Preparation of Blatter Radicals

The compound can be used in the preparation of Blatter radicals . These radicals are prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Research into New Antibacterials

Given its structural similarity to fluoroquinolones, this compound could potentially be used in research into new antibacterials . The structural modification of the quinolone skeleton by incorporating fluorine atoms at various positions of the benzene ring has been shown to result in a remarkable improvement of antimicrobial properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many quinolone antibiotics act by inhibiting bacterial nucleic acid synthesis through disrupting the enzymes topoisomerase IV and DNA gyrase .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its potential applications, based on its structural features and the known activities of related quinoline compounds .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-10-11-20(18(24)12-15)27-22-16-8-4-5-9-19(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBNVVIMYOHRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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